N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromen-4-one core structure, which is fused with a benzamide moiety
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and IL/ZrCl4 catalyst is gaining popularity due to its green chemistry approach and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)benzamide
- 4-methoxybenzenamide
- N-(4-methoxyphenyl)-2-oxoethoxybenzamide
Uniqueness
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)21-14-20(25)19-12-9-17(13-22(19)28-21)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDEWDLKJQHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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